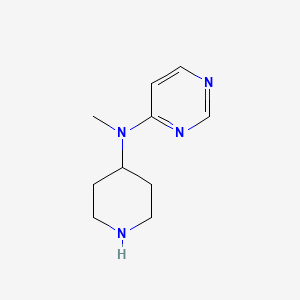

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

描述

属性

IUPAC Name |

N-methyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPMWCOTZYTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Development

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for developing medications aimed at treating neurological disorders and other diseases. The compound's structural properties facilitate the design of derivatives that can modulate biological activity effectively.

Key Applications:

- Neurological Disorders: The compound is being explored for its potential to develop analgesics and treatments for conditions affecting the central nervous system .

- Drug Design: Its structural versatility allows for modifications that can enhance pharmacological profiles, making it suitable for various therapeutic areas, including oncology and metabolic disorders.

Cancer Research

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor progression, such as kinases and deubiquitinases, which play critical roles in cellular signaling pathways related to cancer cell proliferation.

Case Studies:

- Inhibition of Kinases: Compounds derived from this compound have been evaluated for their ability to inhibit specific protein kinases associated with cancer, demonstrating significant antiproliferative activity against various cancer cell lines .

- Mechanism of Action: The compound's interaction with proteins involved in cancer signaling pathways has been studied extensively, highlighting its potential to disrupt critical processes necessary for tumor growth and survival.

Organic Synthesis

In addition to its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, allowing researchers to create more complex molecular structures.

Synthesis Techniques:

- Multi-step Organic Reactions: The synthesis typically involves reactions between pyrimidine precursors and piperidine derivatives under controlled conditions. Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times.

Analytical Chemistry

The compound is utilized in analytical methods to detect and quantify specific compounds in biological samples. This application is particularly relevant in drug testing and toxicology studies, where precise measurements are essential for evaluating the safety and efficacy of new drugs.

Material Science

Recent explorations into the material science applications of this compound suggest potential uses in developing new materials with specific chemical properties. These advancements could lead to enhanced performance in various industrial applications.

作用机制

The mechanism by which N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key Findings and Trends

- Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃) enhance receptor affinity and metabolic stability.

- Bulky substituents (e.g., isopropyl, benzyl) improve target selectivity but may reduce solubility.

- Ring Modifications :

- Therapeutic Versatility: Minor structural changes shift applications from metabolic disorders (GPR119) to immunomodulation (JAK inhibitors) or antimicrobials .

生物活性

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound features a piperidine ring substituted with a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 216.28 g/mol. The presence of nitrogen atoms in both the piperidine and pyrimidine rings enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific protein kinases, which are critical for various signaling pathways in cells. The compound binds to the active sites of these enzymes, leading to modulation of cellular functions such as proliferation, apoptosis, and metabolic processes.

1. Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance, studies have demonstrated that this compound inhibits key proteins associated with tumor progression, including kinases involved in cell signaling pathways .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | EC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Protein Kinase X | 0.064 | |

| Derivative B | Protein Kinase Y | 0.115 | |

| Derivative C | Protein Kinase Z | 0.090 |

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies have shown that certain derivatives possess significant activity against wild-type HIV-1 with EC50 values in the nanomolar range . This suggests potential for development as an antiviral therapeutic agent.

Table 2: Antiviral Activity Against HIV

Case Study 1: Inhibition of Protein Kinase B (Akt)

A notable study focused on the inhibition of protein kinase B (Akt) by this compound derivatives. These compounds demonstrated high selectivity and potency, inhibiting Akt activity at low concentrations and exhibiting antitumor effects in xenograft models .

Case Study 2: Evaluation in Melanoma Cell Lines

Another investigation assessed the antiproliferative effects of this compound in various melanoma cell lines. The results indicated that specific derivatives significantly reduced cell viability by targeting critical signaling pathways associated with cancer progression .

准备方法

Nucleophilic Substitution on Halogenated Pyrimidines

A common and classical approach involves the reaction of a halogenated pyrimidine, typically 4-chloropyrimidine or 4-bromopyrimidine, with N-methylpiperidin-4-amine under basic conditions. The nucleophilic amine attacks the electrophilic carbon bearing the halogen, displacing it and forming the desired C-N bond.

- Typical reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Moderate heating (e.g., 60–100 °C)

- Advantages: Straightforward, high regioselectivity for 4-position substitution on pyrimidine.

- Purification: Column chromatography or recrystallization to achieve high purity (>95%).

This method is widely used in laboratory and industrial settings due to its simplicity and scalability.

Buchwald-Hartwig Amination

An advanced and efficient method to prepare this compound involves palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows the formation of C–N bonds between aryl or heteroaryl halides and amines with high yields and functional group tolerance.

- Typical reagents and catalysts:

- Palladium catalyst: Pd2(dba)3 or Pd(OAc)2

- Ligands: Xantphos or DavePhos

- Base: Sodium tert-butoxide or potassium carbonate

- Solvent: Toluene or DMF

- Temperature: 80–110 °C under inert atmosphere (nitrogen or argon)

- Procedure: The halogenated pyrimidine is reacted with N-methylpiperidin-4-amine in the presence of the Pd catalyst and ligand, facilitating the amination at the 4-position.

- Outcome: High selectivity and yield with minimal side reactions.

- Example: Cross-coupling of 4-chloropyrimidine with N-methylpiperidin-4-amine using Pd2(dba)3 and DavePhos at 100 °C for 18 hours yields the target compound after purification.

This method is favored for complex derivatives and when functional group compatibility is critical.

Reductive Amination Route

An alternative synthetic route involves reductive amination of 4-aminopyrimidine derivatives with N-methylpiperidin-4-carboxaldehyde or related intermediates.

- Steps:

- Formation of imine intermediate by condensation of 4-aminopyrimidine with the aldehyde.

- Reduction of the imine to the secondary amine using reducing agents such as sodium borohydride or borane in tetrahydrofuran (THF).

- Advantages: Allows introduction of the N-methyl group on the piperidine ring in a controlled manner.

- Limitations: Requires availability of aldehyde intermediates and careful control of reduction conditions to avoid over-reduction.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride, sodium tert-butoxide | Facilitates nucleophilic substitution or cross-coupling |

| Solvent | DMF, THF, toluene | Polar aprotic solvents preferred for nucleophilicity and catalyst stability |

| Temperature | 60–110 °C | Higher temperatures improve reaction rates but may increase side reactions |

| Catalyst | Pd2(dba)3, Pd(OAc)2 with Xantphos or DavePhos | Essential for Buchwald-Hartwig amination |

| Reaction Time | 12–24 hours | Dependent on substrate reactivity and scale |

| Purification Methods | Column chromatography, recrystallization | To achieve >95% purity for biological applications |

Research Findings and Yield Data

- Nucleophilic substitution reactions typically yield 70–85% of the desired product under optimized conditions.

- Buchwald-Hartwig amination reports yields ranging from 60–90%, depending on catalyst loading and ligand choice.

- Reductive amination methods yield 50–75%, influenced by the purity of intermediates and reduction efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-chloropyrimidine, N-methylpiperidin-4-amine, K2CO3, DMF, 80 °C | 70–85 | Simple, scalable | Requires halogenated pyrimidine |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos/DavePhos, NaOtBu, toluene, 100 °C | 60–90 | High selectivity, functional group tolerance | Requires expensive catalysts |

| Reductive Amination | 4-aminopyrimidine, N-methylpiperidin-4-carboxaldehyde, NaBH4 or borane, THF | 50–75 | Controlled N-methyl introduction | Multi-step, sensitive to conditions |

Notes on Characterization and Purity

- Purity is confirmed by ¹H and ¹³C NMR spectroscopy , high-resolution mass spectrometry (HRMS) , and HPLC .

- Crystallographic data may be used to confirm the molecular structure and conformation, especially to resolve piperidine ring disorder.

- Optimization of reaction parameters and purification steps is critical to obtaining material suitable for medicinal chemistry applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution between pyrimidine derivatives and piperidine precursors. For example, coupling 4-chloropyrimidine with N-methylpiperidin-4-amine under reflux in anhydrous solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry, using catalysts like triethylamine, and monitoring purity via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm, piperidine protons at δ ~1.5–3.0 ppm) and confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H] at m/z 207.1) and fragmentation pathways to validate the structure .

Q. How is preliminary biological activity screened for this compound?

- Methodological Answer : Initial assays include:

- Enzyme Inhibition : Testing against kinases (e.g., JAK1) using fluorescence-based assays to measure IC values .

- Cell Viability : MTT assays in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved when determining the compound’s structure?

- Methodological Answer : Use software suites like SHELXL for refinement, employing twin-detection algorithms and high-resolution data (≤1.0 Å) to resolve disorder in the piperidine ring or methyl group orientations. Discrepancies in occupancy factors are minimized via iterative least-squares refinement .

Q. What strategies improve the compound’s selectivity as a kinase inhibitor?

- Methodological Answer :

- Structural Modifications : Introduce substituents on the pyrimidine ring (e.g., fluorination at C5) to enhance hydrophobic interactions with kinase pockets .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity differences between JAK isoforms (e.g., JAK1 vs. JAK2) .

Q. How do solvent and temperature variations affect the compound’s stability during reactions?

- Methodological Answer : Stability studies using accelerated degradation conditions (e.g., 40°C in DMSO/water mixtures) monitored via HPLC reveal hydrolysis susceptibility at the piperidine-pyrimidine bond. Anhydrous, inert conditions (N) and low temperatures (0–4°C) are recommended for long-term storage .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 interactions .

- Molecular Dynamics : Simulations of ligand-protein complexes (e.g., JAK1-compound binding) identify key residues (e.g., Leu959, Glu966) for selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。